Methoxy(2-methylpropoxy)amine

Description

Methoxy(2-methylpropoxy)amine, systematically named N-[[3-methoxy-4-(2-methylpropoxy)phenyl]methyl]propan-1-amine (CAS: 890012-98-3), is a tertiary amine derivative featuring a phenyl ring substituted with methoxy (-OCH₃) and 2-methylpropoxy (-OCH₂C(CH₃)₂) groups at the 3- and 4-positions, respectively. The amine moiety is attached via a methylene bridge to the aromatic ring, with a propyl chain extending from the nitrogen atom . This compound is primarily utilized in research settings, with documented applications in organic synthesis and pharmacological studies.

Properties

CAS No. |

88470-28-4 |

|---|---|

Molecular Formula |

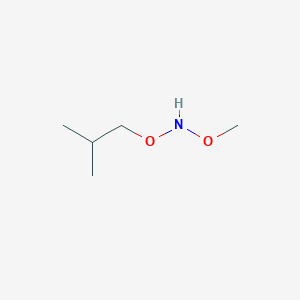

C5H13NO2 |

Molecular Weight |

119.16 g/mol |

IUPAC Name |

1-(methoxyamino)oxy-2-methylpropane |

InChI |

InChI=1S/C5H13NO2/c1-5(2)4-8-6-7-3/h5-6H,4H2,1-3H3 |

InChI Key |

HNGZKRHOSNHMRC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CONOC |

Origin of Product |

United States |

Preparation Methods

The synthesis of Methoxy(2-methylpropoxy)amine can be achieved through several routes. One common method involves the O-alkylation of hydroxylamine derivatives. For example, it can be obtained by O-methylation of acetone oxime followed by hydrolysis of the O-methylated oxime . Another method involves the methanolysis of hydroxylamine sulfonates . Industrial production methods may involve the use of metallic-type hydrogenation catalysts such as palladium/carbon, platinum/carbon, or nickel in the presence of hydrogen .

Chemical Reactions Analysis

Methoxy(2-methylpropoxy)amine undergoes various chemical reactions, including oxidation, reduction, and substitution. It can form carbenes, which are highly reactive intermediates. For instance, chloro-methoxy- and - (2-methylpropoxy)-carbene can be formed from 3-chloro-3-methoxy- and 3-(2-methylpropoxy)-diazirine, respectively . These carbenes can add to electron-poor alkenes to give cyclopropanes and react with alcohols to give alkyl formates . Common reagents used in these reactions include diazirines and alcohols.

Scientific Research Applications

Methoxy(2-methylpropoxy)amine has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of complex molecules. In biology, it is investigated for its potential use in medicinal chemistry, particularly as an adjunct to alkylating agents in cancer treatment . It is also used in the design and fabrication of polymers, catalysts, sensors, and functional materials . Additionally, it has applications in sustainable technologies, including catalytic transformations and environmental remediation .

Mechanism of Action

The mechanism of action of Methoxy(2-methylpropoxy)amine involves the inhibition of base excision repair (BER) pathways. It blocks the abasic sites (apurinic/apyrimidinic - AP sites) created by the cleavage of BER glycosylates, leading to the accumulation of cytotoxic adducts and resulting in cell death . This mechanism makes it a potential candidate for enhancing the efficacy of chemotherapy and radiation therapy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties of Methoxy(2-methylpropoxy)amine, the following compounds are analyzed based on structural motifs, biological activity, and physicochemical

3-MeOMA ([1-(3-Methoxyphenyl)propan-2-yl]methylamine; CAS: N/A)

- Structure : A methamphetamine derivative with a methoxy group at the 3-position of the phenyl ring and a methylamine group at the β-carbon.

- Activity : Exhibits central nervous system (CNS) stimulation due to structural similarity to amphetamines. Unlike this compound, 3-MeOMA lacks an alkoxy side chain but shares a methoxy-substituted aromatic system. Purity: 99.9% (GC-MS) .

3-(2'-Methoxyethoxy)propylamine (CAS: 54303-31-0)

- Structure : A linear amine with a methoxyethoxy (-OCH₂CH₂OCH₃) side chain.

- Application : Used in polymer synthesis and surface modification. Its simpler structure lacks aromaticity, resulting in lower molecular weight (MW: 133.19 g/mol vs. 265.38 g/mol for this compound) .

- Hazard Profile : Classified as a skin/eye irritant (Category 2/2A), similar to this compound .

1-Methoxy-2-methylpropan-2-aminium Trifluoroacetate (CAS: N/A)

- Structure : A quaternary ammonium salt with a methoxy group and trifluoroacetate counterion.

- Role : Intermediate in synthesizing 1-methoxy-N,2-dimethylpropan-2-amine. Unlike this compound, this compound lacks aromaticity and features ionic character, influencing solubility in polar solvents .

Structural and Functional Group Analysis

| Compound | Key Functional Groups | Molecular Weight (g/mol) | Bioactivity/Application |

|---|---|---|---|

| This compound | Methoxy, 2-methylpropoxy, tertiary amine | 265.38 | Research (antifungal potential) |

| 3-MeOMA | Methoxy, secondary amine | 179.26 | CNS stimulation (research) |

| 3-(2'-Methoxyethoxy)propylamine | Methoxyethoxy, primary amine | 133.19 | Polymer chemistry |

| 1-Methoxy-2-methylpropan-2-aminium | Quaternary ammonium, methoxy | 217.21 | Synthetic intermediate |

Antifungal Activity

- This compound derivatives show structural parallels to geranylphenols, where methoxy group count inversely correlates with antifungal activity in acetylated forms. For example, trimethoxy derivatives exhibit reduced activity compared to monomethoxy analogs .

- Implication : The compound’s 2-methylpropoxy group may sterically hinder interactions with fungal enzymes, though this requires empirical validation.

Enzyme Inhibition

- Methoxy groups in chalcone derivatives weaken acetylcholinesterase (AChE) inhibition but enhance butyrylcholinesterase (BChE) activity . For this compound, the tertiary amine and alkoxy groups could modulate similar enzyme interactions, though specific data are lacking.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.